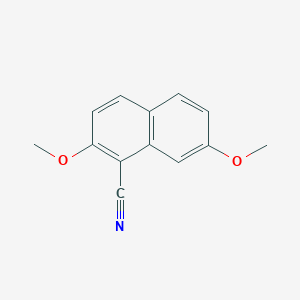

2,7-Dimethoxy-1-naphthonitrile

Description

Significance of Naphthonitrile Derivatives in Organic Synthesis and Functional Materials

Naphthonitrile derivatives, characterized by a naphthalene (B1677914) core functionalized with a nitrile group (-C≡N), are valuable building blocks in organic synthesis. The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides, making naphthonitriles key intermediates in the synthesis of more complex molecules. smolecule.com

In the field of functional materials, the rigid and aromatic nature of the naphthalene scaffold imparts desirable photophysical and electronic properties. Consequently, naphthonitrile derivatives are being investigated for their applications in:

Organic Light-Emitting Diodes (OLEDs): Their derivatives are explored as components in the fabrication of efficient light sources. smolecule.comrsc.org

Organic Semiconductors: The potential for these molecules to exhibit semiconducting properties makes them candidates for use in electronic devices. smolecule.com

Fluorescent Probes and Dyes: The naphthalene system often imparts fluorescent properties, leading to applications in sensing and imaging. ontosight.ai

Historical Overview of Research into Dimethoxynaphthalenes and Naphthonitriles

The study of naphthalenes dates back to the early 19th century, with their derivatives being fundamental to the development of dye chemistry. Naphthonitriles, in particular, have a long history as synthetic intermediates. rasayanjournal.co.in For instance, the synthesis of β-naphthoic acid from β-naphthonitrile has been a known transformation for many decades.

Research into dimethoxynaphthalenes has been driven by their occurrence in natural products and their utility in synthesis. The methoxy (B1213986) groups (-OCH₃) are electron-donating and can influence the reactivity and properties of the naphthalene ring system. The position of these methoxy groups is crucial in determining the molecule's electronic characteristics and steric environment. For example, 1,5-dimethoxynaphthalene (B158590) has been utilized in the synthesis of pesticides and as a component in molecular magnetic devices. nih.gov The development of efficient methods for the O-dimethylation of dihydroxynaphthalenes has been a focus of process chemistry research. acs.org

Current Research Frontiers and Unexplored Aspects of 2,7-Dimethoxy-1-naphthonitrile

While specific research on this compound is limited, its chemical structure suggests several avenues for future investigation. The combination of the versatile nitrile group and the electron-donating methoxy groups on the naphthalene core makes it a promising candidate for several applications.

Unexplored aspects include:

Detailed Photophysical Characterization: A thorough study of its absorption and emission properties could reveal potential applications in optoelectronics.

Polymer Chemistry: Its potential as a monomer for the synthesis of novel polymers with specific thermal or electronic properties has not been explored.

Medicinal Chemistry: While some naphthonitrile derivatives have shown antimicrobial or anticancer properties, the biological activity of this compound remains uninvestigated. rasayanjournal.co.inresearch-nexus.net

Coordination Chemistry: The nitrile group can act as a ligand for metal ions, opening up possibilities for the synthesis of novel coordination complexes with interesting catalytic or material properties.

The lack of extensive literature on this specific isomer highlights it as an area ripe for new discoveries.

Chemical and Physical Properties

Based on available database information, the fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.236 g/mol |

Data sourced from Chemical Synthesis Database. chemsynthesis.com

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the reviewed scientific literature. However, based on the known spectra of related compounds, the expected spectral features can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts and coupling patterns being influenced by the positions of the methoxy and nitrile groups. Two singlets corresponding to the protons of the two methoxy groups would also be present. The ¹³C NMR spectrum would show 13 distinct signals, including those for the nitrile carbon, the two methoxy carbons, and the ten carbons of the naphthalene ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

A sharp, medium-intensity band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. vscht.cz

Strong bands in the region of 1000-1300 cm⁻¹ due to the C-O stretching of the methoxy groups.

Absorptions in the 1500-1600 cm⁻¹ range from the C=C stretching vibrations of the aromatic naphthalene ring. vscht.cz

C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹ . vscht.cz

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) for this compound would be expected at an m/z value corresponding to its molecular weight (approximately 213.24). youtube.com Fragmentation patterns would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and potentially the loss of the nitrile group (CN).

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2,7-dimethoxynaphthalene-1-carbonitrile |

InChI |

InChI=1S/C13H11NO2/c1-15-10-5-3-9-4-6-13(16-2)12(8-14)11(9)7-10/h3-7H,1-2H3 |

InChI Key |

FSVASCVVFHHKAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C#N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dimethoxy 1 Naphthonitrile and Its Precursors

Established Synthetic Pathways to 2,7-Dimethoxy-1-naphthonitrile

Established methods for the synthesis of this compound and its precursors rely on well-documented chemical transformations. These include the methylation of hydroxylated precursors, the introduction of the nitrile group through cyanation of halogenated naphthalenes, and unique ring-opening reactions of heterocyclic intermediates.

Alkylation and Methylation Strategies from Hydroxynaphthonitriles

A common and direct route to this compound involves the exhaustive methylation of the corresponding dihydroxy precursor, 2,7-dihydroxy-1-naphthonitrile. This precursor can be synthesized via several methods, including the alkali fusion of 2,7-naphthalenedisulfonic acid followed by introduction of the nitrile group google.com. Once the dihydroxynaphthonitrile is obtained, the phenolic hydroxyl groups are converted to methoxy (B1213986) ethers.

The methylation is typically achieved using an alkylating agent in the presence of a base. Dimethyl sulfate (DMS) is a frequently used reagent for this purpose, often in combination with a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a suitable solvent such as acetone or water orgsyn.orggoogle.comnih.govnih.govresearchgate.net. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ions, formed by the deprotonation of the hydroxyl groups by the base, attack the methyl group of the DMS.

A related study on the methylation of 2,8-dihydroxy-1-naphthonitrile derivatives illustrates this process. The methylation of a silyl-protected hydroxynaphthonitrile with methyl iodide (MeI) and potassium carbonate in acetone yielded both the selectively methylated product and the fully dimethylated nitrile, analogous to the target compound nih.gov.

Table 1: Representative Conditions for Methylation of Dihydroxynaphthalenes

| Precursor | Methylating Agent | Base | Solvent | Reference |

|---|---|---|---|---|

| 2,7-Dihydroxy-1-naphthonitrile | Dimethyl Sulfate (DMS) | Potassium Carbonate (K₂CO₃) | Acetone | General Method orgsyn.org |

| Gallic Acid | Dimethyl Sulfate (DMS) | Sodium Hydroxide (NaOH) | Water | orgsyn.org |

| 2,8-Dihydroxy-1-naphthonitrile derivative | Methyl Iodide (MeI) | Potassium Carbonate (K₂CO₃) | Acetone | nih.gov |

| Hydroxybenzene derivatives | Dimethyl Sulfate (DMS) | Sodium Carbonate (Na₂CO₃) | Neat/Water | google.com |

Nitrile Group Introduction via Halogenation-Cyanation Routes

This pathway involves the synthesis of a halogenated 2,7-dimethoxynaphthalene (B1218487) intermediate, followed by a nucleophilic substitution reaction to introduce the nitrile group. A key intermediate for this route is 1-bromo-2,7-dimethoxynaphthalene, which is commercially available sigmaaldrich.com.

The synthesis of this intermediate would typically start with 2,7-dimethoxynaphthalene. Electrophilic aromatic substitution, such as bromination using N-bromosuccinimide (NBS) or bromine in a suitable solvent, would selectively install a bromine atom at the more activated C1 position.

The subsequent conversion of the aryl bromide to the aryl nitrile is a well-established transformation known as the Rosenmund-von Braun reaction wikipedia.orgorganic-chemistry.orgchem-station.comsynarchive.com. This reaction traditionally involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar solvent like DMF or pyridine organic-chemistry.orgchem-station.com. The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) species, followed by reductive elimination of the aryl nitrile organic-chemistry.org. Modern variations of this reaction may use catalytic amounts of copper or palladium with different cyanide sources to improve efficiency and functional group tolerance researchgate.netnih.govrsc.orgresearchgate.net.

Table 2: General Protocol for Rosenmund-von Braun Cyanation

| Starting Material | Cyanide Source | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 1-Bromo-2,7-dimethoxynaphthalene | Copper(I) Cyanide (CuCN) | Pyridine or DMF | Reflux | organic-chemistry.orgsynarchive.com |

| Aryl Bromide | Potassium Cyanide (KCN) | Ionic Liquid | High Temperature | wikipedia.org |

| Aryl Bromide | Benzoyl Cyanide | Toluene | CuI (cat.), 110 °C | researchgate.net |

Routes Involving Naphtho[1,8-de]libretexts.orgbritannica.comoxazine Ring Opening

A more intricate but powerful strategy involves the ring-opening of a peri-fused heterocyclic system. Specifically, derivatives of naphtho[1,8-de] nih.govlibretexts.orgoxazine can serve as precursors to hydroxynaphthonitriles nih.govpreprints.org. For example, the synthesis of Naphtho[1,8-de] nih.govlibretexts.orgoxazin-4-ol can be achieved through the oxidation of 2-hydroxy-1-naphthaldehyde oxime nih.gov.

This oxazine intermediate can undergo a base-catalyzed ring-opening reaction. Treatment of Naphtho[1,8-de] nih.govlibretexts.orgoxazin-4-ol or its O-acylated derivatives with a base leads to the formation of a 2,8-dihydroxy-1-naphthonitrile nih.govpreprints.org. While this provides a 2,8-substitution pattern, the methodology is significant and could potentially be adapted for a 2,7-isomer by starting with an appropriately substituted naphthaldehyde oxime. The resulting dihydroxynaphthonitrile is a direct precursor that can be methylated as described in section 2.1.1 to yield the final dimethoxy product. One study reported an 80% yield for the ring-opening of the oxazine to the corresponding dihydroxynaphthonitrile, highlighting the efficiency of this approach preprints.org.

Development of Novel Synthetic Approaches for this compound

Novel synthetic strategies aim to improve efficiency, reduce step counts, or utilize more environmentally benign reagents. These approaches include building the core naphthalene (B1677914) structure through oxidative cyclization or employing reductive transformations to introduce key functional groups.

Oxidative Cyclization Reactions

Novel approaches can be envisioned that construct the naphthalene skeleton itself via oxidative cyclization. A bio-inspired strategy could involve the oxidative dimerization of phenylpropanoid precursors like sinapic acid nih.govnih.gov. Sinapic acid possesses the 4-hydroxy-3,5-dimethoxy substitution pattern on a benzene ring. Oxidative coupling of sinapic acid, often mediated by enzymes or chemical oxidants, can lead to the formation of a naphthalene core, such as in the formation of thomasidioic acid or its bislactone dimer nih.gov. Subsequent chemical modifications would be required to convert the resulting carboxylic acid and hydroxyl groups into the desired nitrile and methoxy functionalities of the target molecule.

Another potential route involves the electrophilic cyclization of specifically designed alkynes nih.gov. A suitably substituted 1-aryl-propargylic alcohol could undergo an electrophile-induced 6-endo-dig cyclization. This reaction, using reagents like iodine or bromine, forms a dihydronaphthalene intermediate which can then be aromatized to the naphthalene core. This method offers a high degree of control over the substitution pattern of the final product nih.gov. Palladium-catalyzed oxidative cyclizations of phenols onto unactivated olefins also represent a modern tool for constructing fused ring systems, which could be adapted for this synthesis caltech.edu.

Reductive Transformations in Nitrile Synthesis

Reductive transformations can be strategically employed to synthesize this compound. A potential novel pathway could begin with the synthesis of 1-amino-2,7-dimethoxynaphthalene. This key amine intermediate could be prepared via the reduction of 1-nitro-2,7-dimethoxynaphthalene, which in turn is accessible through the nitration of 2,7-dimethoxynaphthalene. The reduction of the nitro group is a standard transformation, readily achieved with reagents like tin(II) chloride or catalytic hydrogenation.

Once the 1-amino-2,7-dimethoxynaphthalene is obtained, the amine can be converted to the nitrile group via the Sandmeyer reaction organic-chemistry.orgnih.gov. This two-step, one-pot procedure involves the diazotization of the primary aromatic amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of a copper(I) cyanide solution. The diazonium salt intermediate is displaced by the cyanide nucleophile to yield the target this compound organic-chemistry.org.

Table 3: Proposed Reductive Route via Sandmeyer Reaction

| Step | Transformation | Key Reagents | Reference |

|---|---|---|---|

| 1 | Nitration of 2,7-dimethoxynaphthalene | HNO₃, H₂SO₄ | Standard Electrophilic Aromatic Substitution |

| 2 | Reduction of 1-nitro-2,7-dimethoxynaphthalene | SnCl₂, HCl or H₂, Pd/C | General Nitro Reduction |

| 3 | Sandmeyer reaction of 1-amino-2,7-dimethoxynaphthalene | 1. NaNO₂, HCl 2. CuCN | organic-chemistry.orgnih.gov |

Another approach involves the reduction of a carboxylic acid derivative. For instance, 2,7-dimethoxy-1-naphthoic acid could be converted to its primary amide, which is then dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) to yield the nitrile britannica.comlibretexts.org. The initial synthesis of the naphthoic acid may itself involve reductive steps or be built from precursors like 2,7-dihydroxynaphthalene google.com.

Multi-Step Annulation Strategies for Naphthalene Core Formation

The formation of the substituted naphthalene ring system is a foundational aspect of synthesizing this compound. Annulation strategies, which involve the construction of a new ring onto a pre-existing one, are paramount. Classical methods like the Haworth synthesis and the Stobbe condensation provide multi-step pathways to build the naphthalene core from simpler aromatic and aliphatic precursors.

A plausible route to the 2,7-dimethoxynaphthalene skeleton can be adapted from the Haworth synthesis, which typically involves the acylation of an aromatic compound with a cyclic anhydride, followed by reduction and cyclization. The process generally unfolds in the following stages:

Friedel-Crafts Acylation: An appropriately substituted benzene ring is acylated with succinic anhydride.

Clemmensen Reduction: The resulting keto-acid is reduced to a phenylbutanoic acid.

Intramolecular Cyclization: The acid is treated with a strong acid to induce ring closure, forming a tetralone.

Aromatization: The tetralone is converted to the stable naphthalene ring system, often through a second reduction and subsequent dehydrogenation. vedantu.comslideshare.net

The Stobbe condensation offers an alternative annulation pathway. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a succinic acid diester in the presence of a strong base. wikipedia.orgresearchgate.net For instance, a dimethoxybenzaldehyde could be condensed with dimethyl succinate. juniperpublishers.com The resulting unsaturated product undergoes a series of reactions including hydrolysis, catalytic hydrogenation, and cyclization to form a substituted tetralone, which can then be aromatized to the naphthalene core. juniperpublishers.com

A practical approach to achieving the specific 2,7-disubstitution pattern often begins with a precursor that already contains the oxygen functionalities, such as 2,7-dihydroxynaphthalene. This commercially available starting material can be converted to various derivatives, providing a reliable entry point to the desired scaffold. For example, a synthetic route to 2,7-dimethylnaphthalene starts with 2,7-dihydroxynaphthalene, which is first converted to a bis(carbamate) derivative. This intermediate then undergoes nickel-catalyzed coupling with a Grignard reagent to form the target dimethylated naphthalene. orgsyn.org A similar strategy could be employed to protect the hydroxyl groups before subsequent steps leading to the methoxy-substituted core.

Table 1: Representative Steps in Naphthalene Core Annulation

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzene derivative, Succinic anhydride, AlCl₃ | β-Aroylpropionic acid |

| 2 | Clemmensen Reduction | Zinc amalgam, HCl | γ-Arylbutanoic acid |

| 3 | Intramolecular Acylation | Polyphosphoric acid or H₂SO₄ | Substituted Tetralone |

| 4 | Aromatization | Se or Pd/C, Heat | Substituted Naphthalene |

Catalytic Methods in this compound Synthesis (e.g., Palladium or Copper Catalysis)

The introduction of the nitrile group onto the 1-position of the 2,7-dimethoxynaphthalene core is most efficiently achieved through modern cross-coupling reactions. Palladium and copper-based catalytic systems are at the forefront of this transformation, enabling the cyanation of aryl halides or triflates under relatively mild conditions. These methods have largely superseded the classical Rosenmund-von Braun reaction, which required harsh conditions and stoichiometric amounts of copper(I) cyanide.

Palladium-catalyzed cyanation is a versatile and widely adopted method. These reactions typically employ a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst, and a phosphine ligand. A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity and ease of handling compared to alkali metal cyanides. organic-chemistry.orgnih.gov The reaction is effective for a broad range of substrates, including aryl bromides and triflates. nih.govrsc.org Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer advantages in terms of catalyst recovery and reuse, making the process more practical for larger-scale synthesis. organic-chemistry.org

Key Features of Palladium-Catalyzed Cyanation:

Catalysts: Pd(dba)₂, Pd(OAc)₂, Pd/C, and various palladacycle precatalysts. nih.govorganic-chemistry.org

Ligands: Phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are crucial for stabilizing the palladium catalyst and facilitating the reaction cycle.

Cyanide Source: Zinc cyanide (Zn(CN)₂) is frequently used. organic-chemistry.orgorganic-chemistry.org

Solvents: Apolar aprotic solvents like THF, toluene, or DMAC are common. organic-chemistry.orgorganic-chemistry.org Recent advancements have enabled the use of aqueous media, enhancing the safety and environmental profile of the reaction. organic-chemistry.orgnih.gov

Copper-catalyzed cyanation provides an efficient and more economical alternative to palladium-based systems. These reactions often utilize a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand. organic-chemistry.orgnih.gov The development of domino reactions, where an aryl bromide is converted in situ to a more reactive aryl iodide before cyanation, has further improved the efficiency of this method. organic-chemistry.orgnih.gov Various cyanide sources can be employed, including sodium cyanide (NaCN) and acetone cyanohydrin. organic-chemistry.orgorgsyn.org

Key Features of Copper-Catalyzed Cyanation:

Catalysts: Copper(I) iodide (CuI) is a common and inexpensive catalyst. organic-chemistry.orgorgsyn.org

Ligands: Simple diamine ligands, such as N,N'-dimethylethylenediamine or 1,10-phenanthroline, are effective. nih.govorgsyn.org

Cyanide Source: Sodium cyanide (NaCN) or acetone cyanohydrin are viable options. organic-chemistry.orgorgsyn.org

Solvents: Toluene or DMF are typical solvents for these reactions. organic-chemistry.orgorgsyn.org

Table 2: Comparison of Catalytic Cyanation Methods

| Feature | Palladium Catalysis | Copper Catalysis |

|---|---|---|

| Typical Catalyst | Pd(OAc)₂, Pd/C | CuI |

| Typical Ligand | dppf, Buchwald-type phosphines | N,N'-Dimethylethylenediamine, 1,10-Phenanthroline |

| Common Cyanide Source | Zn(CN)₂ | NaCN, KCN, Acetone Cyanohydrin |

| Typical Temperature | Room Temp to 110 °C organic-chemistry.orgorganic-chemistry.org | 110 °C organic-chemistry.orgnih.gov |

| Substrate Scope | Aryl/Heteroaryl Halides & Triflates organic-chemistry.orgrsc.org | Aryl/Heteroaryl Bromides & Iodides organic-chemistry.orgnih.gov |

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry and atom economy are crucial for evaluating and optimizing the synthesis of this compound. Atom economy, a concept that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the final product, is a key metric.

In contrast, modern catalytic methods for the final cyanation step exemplify the principles of green chemistry.

Catalysis: The use of catalytic amounts of palladium or copper, rather than stoichiometric reagents, dramatically reduces waste. organic-chemistry.orgorganic-chemistry.org The catalyst is used in small quantities and can, in principle, be recycled and reused, particularly with heterogeneous catalysts like Pd/C. organic-chemistry.org

Atom Economy: Cross-coupling reactions for cyanation are inherently more atom-economical than classical methods they replace. In a Pd-catalyzed reaction using Zn(CN)₂, a significant portion of the atoms from the aryl precursor and the cyanide source are incorporated into the product.

Safer Reagents: The development of methods that use less toxic cyanide sources, such as Zn(CN)₂, or cyanide-generating reagents like acetone cyanohydrin, addresses the principle of using safer chemicals. organic-chemistry.orgorgsyn.org The use of aqueous media in some palladium-catalyzed systems further reduces the reliance on volatile and often toxic organic solvents. nih.gov

Advanced Spectroscopic Elucidation of 2,7 Dimethoxy 1 Naphthonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise arrangement of atoms and their connectivity within 2,7-Dimethoxy-1-naphthonitrile can be determined.

High-resolution ¹H NMR spectroscopy confirms the presence and environment of all protons in the this compound molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), displays distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the protons of the two methoxy (B1213986) groups.

The protons of the two methoxy groups (-OCH₃) are expected to appear as a sharp singlet, integrating to six protons, due to their chemical equivalence. The aromatic protons will appear as a set of signals in the downfield region of the spectrum, characteristic of protons attached to an aromatic system. The specific chemical shifts and coupling patterns of these aromatic protons are dictated by their positions on the naphthalene ring and the electronic effects of the methoxy and nitrile substituents.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| H-3 | 7.65 (d, J=8.8 Hz) | Doublet | 1H |

| H-4 | 7.14 (d, J=8.8 Hz) | Doublet | 1H |

| H-5 | 7.75 (d, J=8.8 Hz) | Doublet | 1H |

| H-6 | 7.10 (dd, J=8.8, 2.4 Hz) | Doublet of Doublets | 1H |

| H-8 | 7.04 (d, J=2.4 Hz) | Doublet | 1H |

Note: The specific assignments of aromatic protons can vary and are typically confirmed with 2D NMR techniques. Data is representative and may vary slightly based on experimental conditions.

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The spectrum will show signals for the ten carbons of the naphthalene ring, the carbon of the nitrile group (-CN), and the two carbons of the methoxy groups. Aromatic carbons typically resonate in the range of 110-160 ppm. oregonstate.edulibretexts.org The carbon atom of the nitrile group appears in a characteristic downfield region, while the methoxy carbons are found further upfield. compoundchem.com The presence of oxygen-substituted carbons (C-2 and C-7) will result in signals at the lower end of the aromatic region.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C-1 | 104.2 |

| C-2 | 161.8 |

| C-3 | 124.8 |

| C-4 | 117.8 |

| C-4a | 129.6 |

| C-5 | 129.2 |

| C-6 | 116.3 |

| C-7 | 159.4 |

| C-8 | 105.7 |

| C-8a | 136.4 |

| CN | 118.2 |

Note: The assignments are based on typical chemical shift values and would be definitively confirmed by 2D NMR. Data is representative.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, helping to trace the proton sequence around each ring of the naphthalene system. For example, a correlation would be expected between H-3 and H-4, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This allows for the direct assignment of a specific proton to its corresponding carbon atom. For instance, the proton signal at 7.65 ppm would show a cross-peak with the carbon signal at 124.8 ppm, confirming the H-3/C-3 pair.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). semanticscholar.org This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₃H₁₁NO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙) with the theoretically calculated mass. This confirmation is a critical step in the identification of the compound. rsc.orgmdpi.com

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. youtube.com For this compound, common fragmentation pathways would likely involve the substituents and the aromatic core.

A typical fragmentation pattern might include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from one of the methoxy groups, resulting in a fragment ion with a mass 15 units less than the molecular ion ([M-15]⁺). miamioh.edu

Loss of carbon monoxide (CO): Following the initial loss of a methyl group, the resulting ion may lose a molecule of carbon monoxide, leading to a fragment of [M-15-28]⁺.

Loss of hydrogen cyanide (HCN): The nitrile group can be lost as a neutral molecule of hydrogen cyanide, producing a fragment ion with a mass 27 units less than the molecular ion ([M-27]⁺).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No recorded Infrared (IR) or Raman spectra for this compound have been found in the reviewed literature. Vibrational spectroscopy is a critical technique for identifying the functional groups within a molecule by analyzing the absorption or scattering of light corresponding to the vibrational frequencies of its bonds.

For a hypothetical analysis, one would expect to observe characteristic vibrational modes:

Nitrile (C≡N) stretch: A sharp, intense band typically appearing in the 2200-2260 cm⁻¹ region of the IR and Raman spectra.

Aromatic C-H stretch: Multiple weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands from the methoxy (-OCH₃) groups, typically in the 2850-2960 cm⁻¹ region.

C=C Aromatic ring stretches: Multiple bands in the 1400-1650 cm⁻¹ region.

C-O (Aryl ether) stretches: Strong bands usually found between 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

Without experimental or calculated data, a data table of vibrational frequencies and their assignments for this compound cannot be constructed.

X-ray Crystallography for Solid-State Structural Determination and Conformation

A crystallographic study would reveal:

The planarity of the naphthalene ring system.

The orientation of the methoxy and nitrile substituents relative to the aromatic core.

Intermolecular interactions, such as π-stacking or hydrogen bonding, which dictate the crystal packing.

As no crystallographic data is available, tables summarizing crystal data, atomic coordinates, bond lengths, or bond angles for this compound cannot be generated.

Mechanistic and Kinetic Studies of 2,7 Dimethoxy 1 Naphthonitrile Reactions

Elucidation of Reaction Mechanisms in Nitrile Formation and Transformation

The formation of the nitrile group on the 2,7-dimethoxynaphthalene (B1218487) scaffold and its subsequent reactions can proceed through various mechanistic pathways, including electrophilic, nucleophilic, and radical routes.

Electrophilic Aromatic Substitution: The introduction of a nitrile group onto a pre-existing 2,7-dimethoxynaphthalene ring system via direct electrophilic cyanation is challenging due to the lack of a potent "CN+" electrophile. However, the naphthalene (B1677914) ring itself is susceptible to electrophilic attack. The two methoxy (B1213986) groups at the 2 and 7 positions are strongly activating and ortho-, para-directing. In the case of 2,7-dimethoxynaphthalene, the positions most activated for electrophilic substitution would be 1, 3, 6, and 8. The nitration of naphthalene, a classic electrophilic aromatic substitution, preferentially occurs at the 1-position (α-position) due to the formation of a more stable carbocation intermediate where the aromaticity of one ring is preserved. youtube.comyoutube.comlibretexts.org The presence of activating methoxy groups would further enhance this preference.

Nucleophilic Aromatic Substitution (SNAr): The formation of 2,7-dimethoxy-1-naphthonitrile can also be envisioned through a nucleophilic aromatic substitution reaction. This would typically involve a leaving group (e.g., a halide) at the 1-position of a 2,7-dimethoxynaphthalene derivative and a cyanide nucleophile. For an SNAr reaction to proceed, the aromatic ring generally needs to be activated by electron-withdrawing groups. libretexts.org In this context, the nitrile group of this compound would activate the ring towards further nucleophilic attack, while the methoxy groups would be deactivating. The displacement of a methoxy group by a nucleophile is also a possibility, particularly if the ring is activated by other functionalities. elsevierpure.comntu.edu.sg

A common method for introducing a nitrile group that proceeds via a nucleophilic mechanism is the Sandmeyer reaction, where an amino group at the 1-position is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, often with copper(I) cyanide as a catalyst. wikipedia.orgorganic-chemistry.org

Below is a table summarizing the directing effects of the substituents on the naphthalene ring in this compound for electrophilic substitution.

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy | 2 | +M, -I (Activating) | Ortho, Para |

| Methoxy | 7 | +M, -I (Activating) | Ortho, Para |

| Nitrile | 1 | -M, -I (Deactivating) | Meta |

Radical pathways offer an alternative for the synthesis and transformation of this compound. The Sandmeyer reaction, for instance, is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org This involves the reduction of the diazonium salt by copper(I) to form an aryl radical, which then reacts with the cyanide. The detection of biaryl byproducts in Sandmeyer reactions supports the existence of radical intermediates. wikipedia.org

The formation of radical-cations from naphthalene and its derivatives can be achieved through photoionization or reaction with potent oxidizing agents. rsc.orgrsc.org These radical-cations are highly reactive and can undergo various subsequent reactions, including nucleophilic attack. Direct C-H cyanation of arenes can also be achieved through photoredox catalysis, which involves the generation of radical intermediates. nih.gov In the context of naphthalene derivatives, such methods have shown selectivity for the 1-position. nih.gov

While nitrile oxide isomerization is a specific type of rearrangement, aryl nitriles, in general, can undergo various rearrangement reactions. For instance, the rearrangement of N-(1-arylalkylidene)cyanomethylamines to alkyl aryl nitriles has been studied, with evidence suggesting the involvement of a 2H-azirine intermediate. scispace.com Other rearrangements, such as sigmatropic rearrangements, have also been observed for aryl sulfoxides with allyl nitriles. nih.gov Although specific studies on the rearrangement of this compound are not prevalent, the potential for such transformations exists under appropriate thermal or photochemical conditions. The Beckmann rearrangement of an oxime derived from a 1-naphthaldehyde (B104281) derivative could also lead to the formation of a naphthonitrile. masterorganicchemistry.com

Kinetic Investigations of Key Synthetic Steps

Kinetic studies are essential for understanding the factors that control the speed of a reaction, which is critical for process optimization.

For many reactions leading to the formation of aryl nitriles, specific steps can be identified as rate-determining. In the Sandmeyer cyanation reaction, quantitative evidence suggests that the initial electron transfer from the copper(I) catalyst to the diazonium salt is the rate-determining step. rsc.orgrsc.org The reactivity of the diazonium salt is influenced by the substituents on the aromatic ring, with electron-withdrawing groups generally increasing the reaction rate. rsc.org

Computational studies on the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide to form a phthalonitrile (B49051) have provided insights into the thermodynamics and kinetics of such transformations. These studies have calculated activation energies for the key steps in the reaction pathway. researchgate.net Similar computational approaches could be applied to the synthesis of this compound to determine activation parameters and identify the transition states.

The following table presents hypothetical activation energies for key steps in aryl nitrile synthesis based on general findings from related reactions.

| Reaction Step | Typical Activation Energy (kJ/mol) |

| Electron Transfer (Sandmeyer) | Varies with substituent |

| Nucleophilic Attack of Cyanide | Dependent on substrate and conditions |

| C-H Activation (Catalytic Cyanation) | Catalyst and substrate dependent |

The choice of catalyst and reagents has a profound impact on the rates of reactions to form aryl nitriles. In transition metal-catalyzed cyanations of aryl halides, the nature of the metal (e.g., palladium, nickel, copper), the ligand, and the cyanide source are all critical factors. organic-chemistry.orgrsc.org Palladium-catalyzed cyanations, for example, have been developed to proceed under mild conditions with low catalyst loadings. organic-chemistry.org The use of specific ligands can enhance the rate and efficiency of these reactions.

The table below summarizes the role of different catalysts in aryl nitrile synthesis.

| Catalyst Type | Role in Reaction | Impact on Rate |

| Copper(I) (Sandmeyer) | Electron transfer to diazonium salt | Essential for the reaction to proceed |

| Palladium complexes | Catalyzes cross-coupling of aryl halides with cyanide | Can significantly increase reaction rates and allow for milder conditions |

| Nickel complexes | Alternative to palladium for cyanation of aryl halides | Can be a more cost-effective catalyst with high efficiency |

| Photoredox catalysts | Initiates radical formation via light absorption | Enables C-H functionalization under mild conditions |

Identification and Characterization of Reaction Intermediates

A thorough search of scholarly databases and chemical literature did not yield any specific studies focused on the identification and characterization of reaction intermediates in reactions involving this compound. While general principles of organic chemistry suggest the possibility of various transient species depending on the reaction type (e.g., electrophilic aromatic substitution, nucleophilic attack on the nitrile group), no empirical data, such as spectroscopic or trapping studies, have been reported for this particular compound. The elucidation of reaction pathways and the isolation or in-situ detection of intermediates are crucial for a complete mechanistic understanding, and this remains an open area for future research in the chemistry of this compound.

Solvent Effects and Reaction Selectivity in this compound Chemistry

Similarly, there is a lack of specific research data on the solvent effects and reaction selectivity in the chemistry of this compound. The choice of solvent is a critical parameter in chemical synthesis, often dictating the reaction rate, yield, and the distribution of products (regio- and stereoselectivity). Factors such as solvent polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and intermediates, thereby influencing the reaction pathway. However, no systematic studies have been published that quantify these effects for reactions of this compound. Consequently, there are no available data tables or detailed research findings to report on how different solvents modulate the selectivity of its chemical transformations.

Photophysical Properties and Electronic Structure of 2,7 Dimethoxy 1 Naphthonitrile

Electronic Absorption and Emission Characteristics (e.g., Fluorescence, Phosphorescence)

There is no available experimental data on the electronic absorption and emission spectra of 2,7-dimethoxy-1-naphthonitrile. Information regarding its absorption maxima (λabs), molar absorptivity (ε), emission maxima (λem) for fluorescence and phosphorescence, Stokes shift, and quantum yields is not present in the current scientific literature.

Excited State Dynamics and Relaxation Processes

Detailed information on the excited state dynamics of this compound is not available. This includes the lifetimes of its excited singlet (S1) and triplet (T1) states, as well as the rate constants for radiative (kr) and non-radiative (knr) decay processes such as internal conversion and intersystem crossing.

Influence of Substituents and Molecular Environment on Photophysical Behavior

The specific effects of the 2,7-dimethoxy and 1-nitrile substituents on the photophysical properties of the naphthalene (B1677914) core in this particular arrangement have not been documented. Furthermore, no studies have been found that investigate the influence of the solvent polarity or other environmental factors on the absorption and emission characteristics of this compound.

Photoinduced Electron Transfer (PET) and Energy Transfer Mechanisms

There is no information available concerning the potential for this compound to participate in photoinduced electron transfer (PET) or energy transfer processes. The redox potentials in the ground and excited states, which are crucial for understanding these mechanisms, have not been reported.

Future research is necessary to elucidate the fundamental photophysical properties and electronic structure of this compound, which would enable a comprehensive understanding of its behavior and potential applications in areas such as materials science, sensing, and photochemistry.

Electrochemistry of 2,7 Dimethoxy 1 Naphthonitrile

Determination of Redox Potentials and Electrochemical Behavior

No peer-reviewed studies detailing the determination of redox potentials for 2,7-Dimethoxy-1-naphthonitrile through methods such as cyclic voltammetry or other potentiometric techniques were found. Information regarding its general electrochemical behavior, including electrode kinetics and the stability of its potential oxidized or reduced forms, is not available.

Mechanistic Studies of Electrochemical Oxidation and Reduction Processes

There is no available research on the mechanistic pathways of the electrochemical oxidation or reduction of this compound. Such studies would typically involve techniques like controlled-potential electrolysis, spectroelectrochemistry, and computational modeling to identify intermediates and final products, which have not been reported for this specific compound.

Electrosynthesis of this compound Derivatives

The potential of this compound as a substrate in electrosynthesis for the creation of new derivatives has not been explored in the available literature. Reports on the electrochemical modification of this molecule to form new carbon-carbon or carbon-heteroatom bonds are absent.

Further research is required to elucidate the electrochemical properties of this compound. Such studies would be essential for understanding its fundamental electronic characteristics and for unlocking its potential in applications such as organic electronics, synthetic chemistry, and materials science. Until such research is conducted and published, a comprehensive and scientifically accurate article on the electrochemistry of this specific compound cannot be compiled.

Synthesis and Structure Activity Relationships of 2,7 Dimethoxy 1 Naphthonitrile Derivatives and Analogues

Systematic Derivatization of 2,7-Dimethoxy-1-naphthonitrile

The derivatization of this compound can be approached by modifying three key regions of the molecule: the naphthalene (B1677914) ring system, the nitrile functional group, and by incorporating heterocyclic structures.

The 2,7-dimethoxynaphthalene (B1218487) core of the target molecule is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) groups are activating and ortho-, para-directing, influencing the regioselectivity of these reactions. Studies on 2,7-dimethoxynaphthalene have shown that aroylation, a type of electrophilic substitution, can occur at the 1- and 1,8-positions. semanticscholar.org This suggests that further functionalization of the this compound ring is feasible at the remaining open positions.

Potential modifications to the naphthalene ring could include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could introduce a variety of substituents onto the ring, altering the electronic and steric properties of the molecule.

Demethylation: The methoxy groups can be selectively or fully demethylated to the corresponding hydroxy groups, which can then be further functionalized through etherification or esterification.

Coupling Reactions: Conversion of a ring position to a halide or triflate would enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups.

The nitrile group is a versatile functional group that can be converted into a wide array of other functionalities, significantly expanding the chemical diversity of this compound derivatives. rsc.org

Key transformations of the nitrile group include:

Reduction to Amines: The nitrile can be reduced to a primary amine (e.g., 2,7-dimethoxynaphthalen-1-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. nih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org This introduces a basic and nucleophilic center into the molecule.

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, 2,7-dimethoxy-1-naphthoic acid. This allows for the formation of amides, esters, and other carboxylic acid derivatives.

Conversion to Ketones: Reaction with Grignard reagents or organolithium compounds, followed by hydrolysis, converts the nitrile into a ketone. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgjove.comucalgary.ca This provides a method for introducing various alkyl or aryl side chains.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, reaction with azides can yield tetrazoles, while reaction with nitrile oxides can form oxadiazoles. beilstein-journals.orgorganic-chemistry.orgthieme-connect.comorganic-chemistry.orgrsc.orgias.ac.intandfonline.comnih.govacs.orgnih.govoup.comresearchgate.netrsc.org These reactions are valuable for the synthesis of heterocyclic derivatives.

| Reactant | Product Functional Group | General Reaction Conditions |

|---|---|---|

| LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) | Reduction |

| H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) | Hydrolysis |

| R-MgBr then H₃O⁺ | Ketone (-C(=O)R) | Grignard Reaction |

| NaN₃ | Tetrazole | [3+2] Cycloaddition |

| R-CNO | Oxadiazole | [3+2] Cycloaddition |

The incorporation of heterocyclic rings is a common strategy in drug discovery and materials science to introduce specific functionalities and modulate physicochemical properties. For this compound, this can be achieved in several ways:

From the Nitrile Group: As mentioned, the nitrile group is a direct precursor to several five-membered heterocycles like tetrazoles, oxadiazoles, and triazoles through cycloaddition reactions. nih.govchim.itacs.orgresearchgate.net Thiazoles can also be synthesized from nitriles through various methods. researchgate.netpharmaguideline.comorganic-chemistry.orgyoutube.comyoutube.com

Building upon Ring Substituents: Functional groups introduced onto the naphthalene ring can serve as handles for the construction of fused or appended heterocyclic systems. For example, an amino group could be a starting point for the synthesis of fused pyrimidines or imidazoles.

Multicomponent Reactions: Naphthonitrile derivatives can potentially be used in multicomponent reactions to generate complex heterocyclic structures in a single step. nih.gov

Design and Synthesis of Naphthonitrile-Based Hybrid Compounds

Hybrid compounds, which combine two or more pharmacophores or functional moieties into a single molecule, are a growing area of research. nih.govrsc.org The this compound scaffold can be a valuable component in the design of such hybrids. For instance, it could be linked to other bioactive scaffolds, such as chalcones or other naphthalene-based structures, to create molecules with potentially synergistic or novel activities. nih.gov The synthesis of these hybrids would typically involve the functionalization of either the naphthalene ring or the nitrile group to create a suitable linker for conjugation with the second molecular entity.

Structure-Activity Relationship (SAR) Studies for Targeted Research Areas

Systematic derivatization of this compound is essential for establishing clear structure-activity relationships (SAR). rjraap.com In the context of biological mechanisms, SAR studies on related naphthyridine derivatives have highlighted the importance of substituents on the naphthalene ring for cytotoxic activity against cancer cell lines. nih.govnih.govtandfonline.com For example, the introduction of specific groups at certain positions can enhance potency and selectivity.

Key considerations for SAR studies of this compound derivatives would include:

Impact of Naphthalene Ring Substituents: The nature (electron-donating or -withdrawing), size, and position of substituents on the naphthalene ring can significantly influence biological activity or material properties.

Role of the Functional Group at Position 1: Comparing the activity of derivatives where the nitrile has been converted to an amine, carboxylic acid, ketone, or a heterocyclic ring can reveal the optimal functionality for a given target.

By generating a library of diverse derivatives and evaluating them in relevant assays, a comprehensive SAR profile can be developed, guiding the future design of more potent and selective compounds based on the this compound scaffold.

| Modification Site | Potential Impact on Activity/Properties | Example of Modification |

|---|---|---|

| Naphthalene Ring | Modulation of electronics, sterics, and lipophilicity. | Introduction of nitro, halo, or alkyl groups. |

| Nitrile Group | Alteration of charge, hydrogen bonding capacity, and reactivity. | Conversion to amine, carboxylic acid, or tetrazole. |

| Incorporated Heterocycle | Introduction of specific binding interactions and conformational constraints. | Formation of a fused pyrimidine (B1678525) or an appended triazole. |

Theoretical and Computational Chemistry Studies of 2,7 Dimethoxy 1 Naphthonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of molecules like 2,7-dimethoxy-1-naphthonitrile. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds.

The electronic properties of naphthalene (B1677914) and its derivatives have been a subject of theoretical investigation. For instance, DFT has been used to study the aromaticity and reactivity of naphthalene and its aza-derivatives. nih.gov Such studies reveal how substituents, like the dimethoxy and nitrile groups in this compound, influence the electronic landscape of the naphthalene core. The methoxy (B1213986) groups are expected to be electron-donating, increasing the electron density of the aromatic system, while the nitrile group is electron-withdrawing. The interplay of these substituents would significantly affect the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis, another computational technique, can provide a more detailed picture of bonding by analyzing the localized bonds and lone pairs. For substituted naphthalenes, NBO analysis can quantify the delocalization of electron density and the stabilizing interactions between different parts of the molecule.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetics of different reaction pathways. patonlab.comnih.gov For this compound, computational methods could be employed to study its synthesis or its reactivity in various chemical transformations.

For example, the reaction of substituted cinnamonitriles with β-naphthol has been studied, providing a basis for understanding the types of reactions that naphthonitrile derivatives can undergo. researchgate.net Computational studies on similar systems can elucidate the role of catalysts, solvents, and substituent effects on the reaction mechanism and selectivity. mdpi.com By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be predicted.

Conceptual DFT also offers reactivity indices that can predict the most probable sites for electrophilic or nucleophilic attack, providing a theoretical framework for understanding the molecule's chemical behavior. mdpi.com

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be crucial for the identification and characterization of compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. escholarship.orgnih.gov Various DFT functionals and basis sets can be benchmarked to find the most accurate method for a particular class of compounds. github.ioresearchgate.net For this compound, theoretical calculations could predict the chemical shifts of all protons and carbons, aiding in the assignment of experimental spectra. The following table provides an example of what such a prediction might look like, though the specific values are hypothetical.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 110.5 |

| C2 | 160.2 |

| C3 | 105.8 |

| C4 | 129.4 |

| H3 | 7.25 |

| H4 | 7.80 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. scielo.br These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. ijcesen.com A theoretical UV-Vis spectrum for this compound would provide insight into its electronic transitions. An illustrative example of predicted UV-Vis data is shown below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 340 | 0.15 |

| S₀ → S₂ | 295 | 0.45 |

| S₀ → S₃ | 250 | 0.80 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. scispace.com MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

Furthermore, MD simulations can be employed to study intermolecular interactions, such as π-stacking between naphthalene rings or hydrogen bonding with solvent molecules. researchgate.net These interactions are crucial for understanding the physical properties of the compound, such as its solubility and crystal packing.

Advanced Applications of 2,7 Dimethoxy 1 Naphthonitrile in Materials Science

Role in Organic Electronics and Optoelectronics

Organic electronics and optoelectronics represent a rapidly evolving field, with a continuous search for novel organic molecules that can serve as efficient building blocks for various devices. The unique electronic and photophysical properties of conjugated aromatic systems, such as those found in naphthalene (B1677914) derivatives, make them attractive candidates for these applications. However, a detailed review of scientific literature and patent databases reveals no specific studies on the use of 2,7-Dimethoxy-1-naphthonitrile in the following key areas:

As Building Blocks for Organic Light-Emitting Diodes (OLEDs)

There is currently no available research demonstrating the use of this compound as a building block for the emissive or charge-transport layers in Organic Light-Emitting Diodes (OLEDs). While other naphthalene-based compounds have been explored for their potential in OLEDs, the specific contributions of the 2,7-dimethoxy and 1-nitrile functional groups on a naphthalene core in this context have not been reported.

Components in Organic Photovoltaics (OPVs)

Similarly, the application of this compound as a donor or acceptor material in the active layer of Organic Photovoltaics (OPVs) has not been documented. Research in OPVs is heavily focused on optimizing the energy levels and morphology of the active layer components to maximize power conversion efficiency, but this compound has not been identified as a candidate material in published studies.

Materials for Organic Field-Effect Transistors (OFETs)

The potential of this compound as a semiconductor material in Organic Field-Effect Transistors (OFETs) is another area where specific research is absent. The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor, and no studies have been found that characterize this property for this compound or its derivatives in a transistor architecture.

Development of Fluorescent Probes and Sensors

Naphthalene derivatives are well-known for their fluorescent properties and are often used as the core structure for fluorescent probes and sensors. The sensitivity of their emission to the local environment can be exploited to detect various analytes. However, there is no specific literature on the synthesis or application of fluorescent probes and sensors derived directly from this compound.

Integration into Advanced Functional Materials

The integration of specific molecular units into larger systems to create advanced functional materials, such as stimuli-responsive materials and supramolecular assemblies, is a key strategy in modern materials science. These materials can exhibit dynamic properties that respond to external stimuli like light, heat, or chemical changes. A thorough search of the available literature indicates that this compound has not been specifically investigated as a component in the design and synthesis of such advanced functional materials.

Mechanistic Insights into the Biological Activity of 2,7 Dimethoxy 1 Naphthonitrile and Its Analogues

Investigation of Antimicrobial Action Mechanisms

Naphthalene (B1677914) derivatives are recognized for their antimicrobial potential. researchgate.net The mechanisms are varied and often depend on the specific structural characteristics of the analogue .

Enzyme Inhibition Studies (e.g., Thymidylate Kinase)

A key mechanism through which antimicrobial agents can act is the inhibition of essential microbial enzymes. Thymidylate synthase and kinase, which are crucial for DNA synthesis and repair, represent significant targets for antimicrobial drug development. While direct studies on 2,7-Dimethoxy-1-naphthonitrile are limited, research on analogous structures provides valuable insights.

For instance, naphthoquinones, which share the core naphthalene structure, have been identified as selective and potent inhibitors of the bacterial ThyX family of thymidylate synthases. nih.gov Molecular dynamics simulations and biochemical experiments suggest that these compounds act as noncovalent inhibitors, binding efficiently to the enzyme. nih.gov This mode of action highlights a potential mechanism for related naphthalene compounds.

Mechanisms of Action against Bacterial and Fungal Targets

The antimicrobial action of naphthalene analogues is not limited to enzyme inhibition. A broader range of mechanisms contributes to their efficacy against bacteria and fungi. For naphthoquinone analogues, these mechanisms include:

Generation of Reactive Oxygen Species (ROS): Quinone structures can undergo redox cycling, a process that generates ROS. These highly reactive molecules can cause widespread cellular damage to proteins, lipids, and DNA, leading to microbial cell death. nih.gov

DNA Interaction: The planar structure of the naphthalene core allows some derivatives to function as DNA-intercalating agents, disrupting DNA replication and transcription. nih.gov

Membrane Damage: Certain naphthoquinones have been shown to disrupt the integrity of microbial cell membranes. This can lead to the leakage of essential intracellular components and a breakdown of vital cellular processes like the respiratory chain. mdpi.com

Arylation of Proteins: The electrophilic nature of some quinone derivatives allows them to form covalent bonds with nucleophilic groups in proteins, such as the thiol groups of cysteine residues, leading to enzyme inactivation and disruption of cellular function. mdpi.com

Studies on various naphthalene derivatives have shown that structural features, such as the presence and position of hydroxyl or methoxy (B1213986) groups, can significantly influence the potency and spectrum of antimicrobial activity. nih.gov For example, some derivatives show preferential activity against Gram-positive bacteria. umsha.ac.ir Similarly, certain analogues have demonstrated notable antifungal activity against pathogenic fungi like Candida albicans. mdpi.com

Elucidation of Anti-HIV Activity Mechanisms (e.g., Reverse Transcriptase Inhibition)

The human immunodeficiency virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a critical step for viral replication. nih.gov Consequently, HIV-RT is a primary target for antiretroviral drugs. mdpi.com While many classes of compounds have been investigated as RT inhibitors, specific mechanistic studies on this compound are not extensively documented in the available literature.

However, research into analogous compounds provides a basis for hypothesizing potential anti-HIV mechanisms. Naphthalene derivatives have been explored as potential anti-AIDS agents. For example, naphthalenesulfonic acid analogues have been shown to inhibit HIV-1 reverse transcriptase activity. nih.gov Another study identified a dihydroxy benzoyl naphthyl hydrazone (DHBNH) as an inhibitor of the RNase H activity of HIV-1 RT, which is another essential function of the enzyme. nih.govtemple.edu This inhibitor binds to a novel site distinct from the polymerase active site, suggesting alternative ways to disrupt RT function. nih.gov Furthermore, Mannich bases of 2-hydroxy-1,4-naphthoquinone (B1674593) have also been identified as inhibitors of the HIV-1-RNase H function. mdpi.com These findings indicate that the naphthalene scaffold can be adapted to target different functional sites on HIV-RT, suggesting that dimethoxy-naphthonitrile analogues could potentially be explored for similar activities.

Mechanistic Hypotheses for Other Reported Biological Activities

Beyond antimicrobial and antiviral effects, naphthalene and its dimethoxy analogues have been investigated for anti-inflammatory and anticancer properties. The mechanisms are often linked to the modulation of key signaling pathways and cellular processes.

Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving various mediators, including cyclooxygenases (COX) and pro-inflammatory cytokines. mdpi.com Naphthalene derivatives are known to possess anti-inflammatory properties; for instance, naproxen (B1676952) is a widely used nonsteroidal anti-inflammatory drug (NSAID). ekb.egjapsonline.com

Mechanistic studies on structurally related compounds suggest several ways this compound analogues might exert anti-inflammatory effects:

Inhibition of Inflammatory Enzymes: Analogous to other NSAIDs, they may inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.govnih.gov

Suppression of Pro-inflammatory Cytokines: Dimethoxy flavones, which also contain dimethoxy-substituted aromatic rings, have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) and interleukin-6 (IL-6). ekb.egnih.gov

Modulation of Signaling Pathways: Anti-inflammatory activity can be achieved by suppressing key signaling pathways like the NF-κB and JNK pathways, which regulate the expression of many inflammatory genes, including iNOS and COX-2. nih.govrsc.org

Antioxidant Activity: Some compounds exert anti-inflammatory effects by scavenging reactive oxygen species, thereby reducing oxidative stress that can trigger and perpetuate inflammatory responses. nih.gov

Anti-cancer Mechanisms

The anticancer potential of naphthalene derivatives, particularly naphthoquinones, has been extensively studied. nih.govnih.gov These compounds can induce cancer cell death through a variety of mechanisms, providing a basis for hypotheses regarding the action of this compound analogues.

Potential mechanistic hypotheses include:

Topoisomerase Inhibition: Many potent anticancer drugs function by inhibiting DNA topoisomerases, enzymes that control the topological state of DNA and are essential for cell replication. Naphthoquinones have been identified as inhibitors of both topoisomerase I and II. mdpi.comnih.gov

Induction of Apoptosis via ROS: As in their antimicrobial action, these compounds can generate ROS within cancer cells. nih.gov This can trigger oxidative stress, leading to DNA damage and the activation of apoptotic (programmed cell death) pathways. mdpi.comresearchgate.net

Modulation of Cell Signaling Pathways: The methoxy groups on flavonoid analogues have been shown to promote cytotoxic activity by targeting specific protein markers and activating downstream signaling pathways that lead to cell death. mdpi.com Naphthoquinone derivatives can induce apoptosis and autophagy by regulating pathways such as the PI3K signaling pathway. nih.gov

Targeting STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a protein that is often overactive in cancer, promoting cell growth and survival. Recently, novel naphthalene derivatives were synthesized that could directly interact with the STAT3 SH2-domain, inhibiting its activity and suppressing the growth and metastasis of triple-negative breast cancer cells. nih.govresearchgate.netresearchgate.net

Future Directions and Emerging Research Areas for 2,7 Dimethoxy 1 Naphthonitrile

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount to advancing the study of 2,7-Dimethoxy-1-naphthonitrile. Future research will likely focus on moving beyond traditional methods to embrace novel catalytic systems and innovative reaction strategies. A primary area of exploration will be the direct C-H bond cyanation of 2,7-dimethoxynaphthalene (B1218487). This approach offers a more atom-economical and environmentally friendly alternative to classical methods that often require pre-functionalized starting materials.

Transition-metal catalysis, a cornerstone of modern organic synthesis, will continue to play a crucial role. scribd.com Researchers are expected to investigate a broader range of catalysts, including those based on palladium, nickel, and copper, to achieve the cyanation of aryl halides and sulfonates under milder conditions. organic-chemistry.orgresearchgate.net The use of less toxic and more sustainable cyanide sources, such as potassium hexacyanoferrate(II), is also a growing trend. researchgate.net Furthermore, the development of photoredox and electrochemical methods for cyanation presents an opportunity to utilize light or electricity to drive these transformations, often with high selectivity and under ambient conditions. dntb.gov.uarsc.org

Table 1: Comparison of Potential Synthetic Methods for Aryl Nitriles

| Method | Catalyst/Reagent | Advantages | Potential Challenges for this compound |

| Transition-Metal Catalyzed Cyanation | Palladium, Nickel, Copper complexes | High efficiency, broad substrate scope | Catalyst cost and toxicity, ligand sensitivity |

| C-H Bond Cyanation | Transition-metal catalysts, photoredox catalysts | Atom economy, reduced pre-functionalization | Regioselectivity control on the naphthalene (B1677914) core |

| Electrochemical Synthesis | Catalyst-free or with simple metal electrodes | Sustainable, mild conditions | Substrate scope, optimization of reaction parameters |

| Sustainable Cyanide Sources | K4[Fe(CN)6], (NH4)2CO3 | Low toxicity, environmentally benign | Reactivity and solubility issues |

Application of Advanced Analytical and Characterization Techniques

A deep understanding of the structure, properties, and behavior of this compound relies on the application of sophisticated analytical and characterization techniques. While standard methods provide basic information, future research will necessitate the use of more advanced and specialized approaches.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be indispensable for the precise determination of molecular weight and the elucidation of fragmentation patterns, aiding in structural confirmation. Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), will be crucial for unambiguous assignment of proton and carbon signals, especially for more complex derivatives of this compound.

For the analysis of isomeric mixtures, which can be a challenge in naphthalene chemistry, multidimensional chromatographic techniques like two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC) will offer superior separation power. acs.orgnih.gov Hyphenated techniques, such as GC-FTIR, can provide both separation and structural information simultaneously. acs.org

To probe the electronic and photophysical properties of this compound, advanced spectroscopic methods will be employed. Time-resolved fluorescence and absorption spectroscopy can provide insights into excited-state dynamics, which is crucial for applications in organic electronics and photochemistry.

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The unique structural features of this compound make it a promising candidate for exploration in various multidisciplinary fields. Its rigid, aromatic core combined with the electron-withdrawing nitrile group and electron-donating methoxy (B1213986) groups suggests a range of potential applications.

In materials science , the focus will be on the design and synthesis of novel organic electronic materials. The cyano group can enhance electron-accepting properties, making derivatives of this compound interesting for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The investigation of its potential as a building block for liquid crystals is another promising avenue, as the rigid naphthalene core can promote the formation of mesophases. nih.govresearchgate.net The synthesis of polymers incorporating the this compound moiety could lead to materials with tailored thermal, mechanical, and electronic properties.

In the realm of biology and medicinal chemistry , naphthalene derivatives have shown a wide array of biological activities, including anticancer and anti-inflammatory properties. nih.gov Future research will involve the synthesis of a library of this compound derivatives and their systematic evaluation for various biological targets. ijpsjournal.combiointerfaceresearch.com The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, offering possibilities for drug design. ijpsjournal.com In silico screening and molecular docking studies will play a crucial role in identifying potential biological targets and guiding the synthesis of new bioactive compounds.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry and molecular modeling are becoming increasingly integral to the design and development of new molecules with specific functions. For this compound, these tools will be instrumental in predicting its properties and guiding experimental efforts.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic structure, molecular orbitals (HOMO and LUMO), and photophysical properties such as absorption and emission spectra. samipubco.comresearchgate.netresearchgate.net These theoretical insights can help in the rational design of derivatives with tailored optoelectronic characteristics for applications in materials science.

Molecular dynamics (MD) simulations can be used to model the behavior of this compound in different environments, such as in solution or in the solid state. osti.gov This can provide valuable information about its conformational preferences, intermolecular interactions, and self-assembly behavior, which is particularly relevant for the development of liquid crystals and other ordered materials.

In the context of biological applications, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.net This predictive modeling can accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds.

Table 2: Predicted Properties of Naphthalene Derivatives Using Computational Methods

| Property | Computational Method | Predicted Information | Relevance |

| Electronic Structure | DFT | HOMO/LUMO energies, electron density distribution | Understanding reactivity and electronic properties |

| Spectroscopic Properties | TD-DFT | UV-Vis absorption and emission spectra | Design of photoactive materials |

| Molecular Geometry | DFT | Bond lengths, bond angles, dihedral angles | Correlation with crystal packing and material properties |

| Biological Activity | Molecular Docking, QSAR | Binding affinity to target proteins, predicted bioactivity | Guiding drug discovery efforts |

Sustainable and Environmentally Conscious Approaches in this compound Research

The principles of green chemistry are increasingly shaping the landscape of chemical research and development. For this compound, future research will undoubtedly emphasize the adoption of sustainable and environmentally friendly practices throughout its lifecycle.

In terms of synthesis , the focus will be on developing methods that minimize waste, reduce energy consumption, and utilize non-toxic and renewable resources. organic-chemistry.org This includes the use of catalytic rather than stoichiometric reagents, the exploration of solvent-free reaction conditions or the use of green solvents like water or ionic liquids, and the development of processes that allow for easy catalyst recovery and recycling. organic-chemistry.orgresearchgate.net

The application of this compound in areas such as organic electronics also aligns with sustainability goals by contributing to the development of energy-efficient lighting and display technologies. Furthermore, if biologically active derivatives are discovered, their synthesis and application will be guided by principles of green pharmacy to minimize their environmental impact.

By embracing these future directions, the scientific community can unlock the full scientific and technological potential of this compound while adhering to the principles of responsible and sustainable research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7-Dimethoxy-1-naphthonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : Start with Ullmann-type coupling or nucleophilic substitution of methoxy groups on a naphthalene backbone. Use high-performance liquid chromatography (HPLC) with acetonitrile-methanol gradients (e.g., 40:60 v/v) to monitor intermediate purity . Optimize reaction time and temperature via Design of Experiments (DoE) matrices, tracking yields via -NMR integration. For crystallization, employ slow evaporation in acetonitrile/water mixtures to enhance crystal quality for X-ray diffraction .

Q. How can researchers characterize the electronic and steric effects of the methoxy and nitrile groups in this compound?